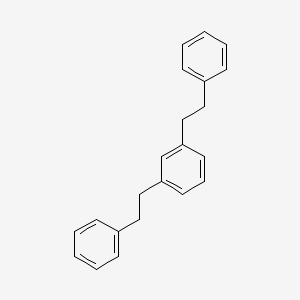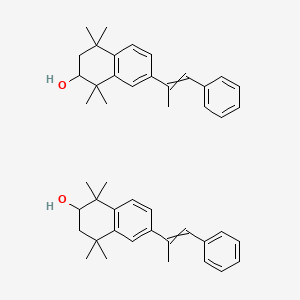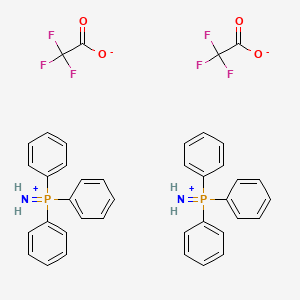
2,2,2-Trifluoroacetate;(triphenyl-lambda5-phosphanylidene)azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Bis(triphenylphosphine)iminium trifluoroacetate can be synthesized from bis(triphenylphosphine)iminium chloride and trifluoroacetic acid . The reaction involves mixing the two reactants under controlled conditions to produce the desired compound. The synthetic route is as follows:
- Dissolve bis(triphenylphosphine)iminium chloride in an appropriate solvent.
- Add trifluoroacetic acid to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and wash with a suitable solvent to remove impurities .
Analyse Des Réactions Chimiques
Bis(triphenylphosphine)iminium trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: It participates in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(triphenylphosphine)iminium trifluoroacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Suzuki reaction.
Biology: The compound is used in biochemical assays and studies involving enzyme activity.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of bis(triphenylphosphine)iminium trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst or reagent in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Bis(triphenylphosphine)iminium trifluoroacetate can be compared with other similar compounds, such as:
Bis(triphenylphosphine)iminium chloride: Used as a precursor in the synthesis of bis(triphenylphosphine)iminium trifluoroacetate.
Triphenylphosphine: A common reagent in organic synthesis with similar applications.
The uniqueness of bis(triphenylphosphine)iminium trifluoroacetate lies in its specific reactivity and applications in various chemical reactions, making it a valuable compound in both research and industrial settings .
Propriétés
Formule moléculaire |
C40H34F6N2O4P2 |
|---|---|
Poids moléculaire |
782.6 g/mol |
Nom IUPAC |
2,2,2-trifluoroacetate;(triphenyl-λ5-phosphanylidene)azanium |
InChI |
InChI=1S/2C18H16NP.2C2HF3O2/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*3-2(4,5)1(6)7/h2*1-15,19H;2*(H,6,7) |
Clé InChI |
SMCRQICTPRCRPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=[NH2+])(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=[NH2+])(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


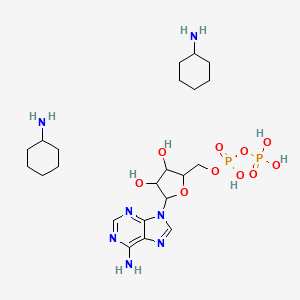
![tert-butyl N-[4-chloro-3-oxo-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate](/img/structure/B13383775.png)
![1-(2-{4-[3-(4-Fluoro-phenyl)-indan-1-yl]-piperazin-1-yl}-ethyl)-imidazolidin-2-one](/img/structure/B13383781.png)
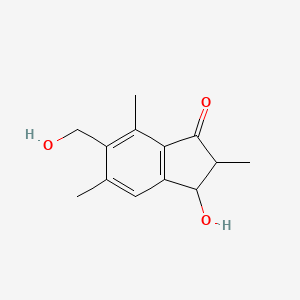
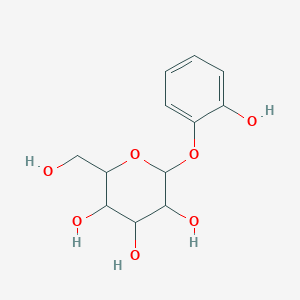
![Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L](/img/structure/B13383814.png)
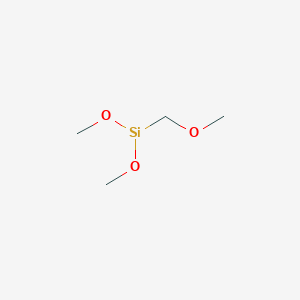
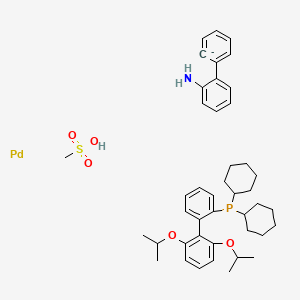
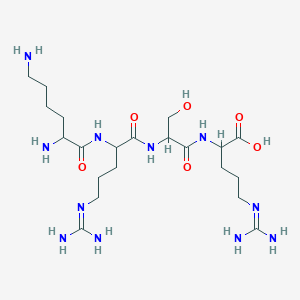
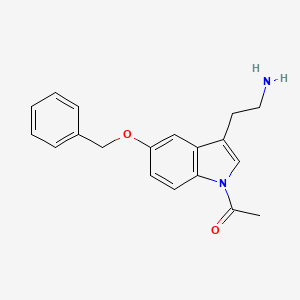
![[7-(2-methylbut-2-enoyloxy)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate](/img/structure/B13383847.png)
![8-(Cyclohept-1-en-1-yl)-2-octyl-4,5,6,7-tetrahydrocyclohepta[c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13383855.png)
